Welcome to the BenchChem Online Store!
molecular formula C7H16ClNO B8801080 1-Chloro-3-diethylamino-propan-2-ol CAS No. 15285-59-3

1-Chloro-3-diethylamino-propan-2-ol

Cat. No. B8801080
M. Wt: 165.66 g/mol
InChI Key: INWIZUCMCGANRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710067B2

Procedure details

To 2-chloromethyloxirane (95 g, 1.03 mole) was added a mixture of water (3.08 g, 0.17 mole) and diethylamine (106.2 mL, 1.03 mole) at 30° C. The reaction mixture was then stirred at 28-35° C. for 6 hour and cooled to 20-25° C. to give 1-chloro-3-diethylamino-propan-2-ol.
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
106.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[CH2:5][O:4]1.O.[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[Cl:1][CH2:2][CH:3]([OH:4])[CH2:5][N:9]([CH2:10][CH3:11])[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
ClCC1OC1
Step Two
Name
Quantity
3.08 g
Type
reactant
Smiles
O
Name
Quantity
106.2 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 28-35° C. for 6 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC(CN(CC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.